An In-depth Technical Guide to 3-Hydroxy-2-ureido-butyric Acid: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3-Hydroxy-2-ureido-butyric Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1] Carbamoylation is a non-enzymatic post-translational modification that can occur in biological systems, particularly under conditions of elevated urea concentrations, such as in uremia. This modification can alter the structure and function of amino acids and proteins.[2] The study of 3-Hydroxy-2-ureido-butyric acid and other carbamoylated amino acids is crucial for understanding their potential roles in both physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of 3-Hydroxy-2-ureido-butyric acid.
Chemical Structure and Properties
The chemical structure of 3-Hydroxy-2-ureido-butyric acid is characterized by a butyric acid backbone with a hydroxyl group at the third carbon and a ureido group at the second carbon. This structure results in two chiral centers, leading to four possible stereoisomers.
Chemical Identifiers
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IUPAC Name: 2-(Carbamoylamino)-3-hydroxybutanoic acid[1]
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CAS Number: 122331-32-2[1]
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Molecular Formula: C₅H₁₀N₂O₄[1]
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Molecular Weight: 162.14 g/mol [1]
Physicochemical Properties
Quantitative experimental data for 3-Hydroxy-2-ureido-butyric acid is limited. The following table summarizes available computed data from PubChem and experimental data for the parent amino acid, L-threonine, for comparative purposes.
| Property | 3-Hydroxy-2-ureido-butyric acid (Computed) | L-Threonine (Experimental) |
| Molecular Weight ( g/mol ) | 162.14[1] | 119.12[3] |
| XLogP3 | -1.5[1] | -2.9[3] |
| Topological Polar Surface Area (Ų) | 113[1] | 83.6[3] |
| Melting Point (°C) | Not Available | 256 (decomposes)[3] |
| Aqueous Solubility (g/L) | Not Available | 97[3] |
| pKa₁ (α-carboxyl) | Not Available | 2.09[4][5] |
| pKa₂ (α-amino) | Not Available | 9.10[4][5] |
Experimental Protocols
Synthesis of N-Carbamoyl-DL-threonine
While a specific detailed protocol for the synthesis of 3-Hydroxy-2-ureido-butyric acid was not found in the available literature, a general method for the synthesis of N-carbamoyl-α-amino acids involves the reaction of the corresponding amino acid with an isocyanate or a cyanate salt. For instance, the synthesis of N-carbamoyl-L-threonine derivatives has been achieved using appropriately blocked isocyanates derived from threonine.[6] A general laboratory-scale synthesis can be conceptualized as follows:
Materials:
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DL-Threonine
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Potassium cyanate (KOCN)
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Hydrochloric acid (HCl)
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Distilled water
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Ethanol
Procedure:
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Dissolve DL-Threonine in a specific volume of distilled water.
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Add a molar excess of potassium cyanate to the solution and stir at a controlled temperature (e.g., room temperature or slightly elevated).
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Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
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Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the N-carbamoyl-DL-threonine.
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Collect the precipitate by filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified 3-Hydroxy-2-ureido-butyric acid.
Enzymatic Hydrolysis of N-Carbamoyl-amino Acids
The ureido bond of N-carbamoyl-amino acids can be enzymatically hydrolyzed by N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87).[7] This process yields the corresponding amino acid, ammonia, and carbon dioxide. A general protocol to assess this enzymatic activity is outlined below.
Materials:
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3-Hydroxy-2-ureido-butyric acid (substrate)
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N-carbamoyl-L-amino-acid hydrolase
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Phosphate buffer (e.g., pH 7.0)
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Analytical method for product quantification (e.g., HPLC)
Procedure:
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Prepare a stock solution of 3-Hydroxy-2-ureido-butyric acid in the phosphate buffer.
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Prepare a solution of the N-carbamoyl-L-amino-acid hydrolase in the same buffer.
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Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution.
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Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
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At specific time intervals, withdraw aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid or by heat inactivation).
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Analyze the samples to quantify the amount of threonine produced, which corresponds to the enzymatic activity.
Below is a conceptual workflow for the enzymatic hydrolysis experiment.
Caption: Conceptual workflow for the enzymatic hydrolysis of 3-Hydroxy-2-ureido-butyric acid.
Biological Context and Signaling Pathways
The biological significance of 3-Hydroxy-2-ureido-butyric acid is primarily understood through its role as a carbamoylated amino acid and its connection to threonine metabolism.
Metabolic Pathway: Biosynthesis of Threonylcarbamoyladenosine (t⁶A)
3-Hydroxy-2-ureido-butyric acid (as N-carbamoyl-threonine) is an intermediate in the universal biosynthesis pathway of N6-threonylcarbamoyladenosine (t⁶A), a modified nucleoside found at position 37 of many tRNAs, adjacent to the anticodon.[8][9][10] This modification is crucial for maintaining translational fidelity.
The biosynthesis of t⁶A involves a series of enzymatic reactions. In bacteria, the process is initiated by the enzyme TsaC, which catalyzes the ATP-dependent carboxylation of L-threonine to form N-carboxy-L-threonine. This is followed by the formation of L-threonylcarbamoyl-adenylate (TC-AMP), an activated intermediate.[8] The threonylcarbamoyl moiety is then transferred to adenosine at position 37 of the tRNA.
The following diagram illustrates a simplified representation of the initial steps in the t⁶A biosynthesis pathway involving N-carbamoyl-threonine.
Caption: Simplified pathway of t⁶A biosynthesis highlighting the role of N-carbamoyl-threonine.
Potential Signaling Roles
While specific signaling pathways directly initiated by 3-Hydroxy-2-ureido-butyric acid have not been extensively elucidated, the structural components of the molecule suggest potential interactions with cellular signaling cascades. The ureido group, capable of forming hydrogen bonds, could allow the molecule to interact with various enzymes and receptors.[11]
Furthermore, the butyric acid backbone links it to the well-studied short-chain fatty acids (SCFAs). Butyrate, for instance, is known to be an inhibitor of histone deacetylases (HDACs) and can modulate gene expression. It also interacts with G-protein coupled receptors (GPCRs). Some studies have shown that butyric acid can sensitize cells to apoptosis through the activation of multiple signal transduction pathways, including the p38 MAP kinase pathway.[12] The structural similarity of 3-Hydroxy-2-ureido-butyric acid to butyrate suggests that it may have analogous, albeit likely modified, effects on these signaling pathways.
The following diagram illustrates a hypothetical signaling cascade based on the known actions of butyrate, which may be relevant for 3-Hydroxy-2-ureido-butyric acid.
Caption: Hypothetical signaling pathways potentially influenced by 3-Hydroxy-2-ureido-butyric acid.
Conclusion
3-Hydroxy-2-ureido-butyric acid is a molecule of interest at the intersection of amino acid metabolism and post-translational modifications. While comprehensive experimental data on its physicochemical properties and specific biological functions are still emerging, its established role as an intermediate in the universal t⁶A tRNA modification pathway underscores its fundamental importance in cellular processes. Further research into the synthesis, properties, and specific signaling roles of 3-Hydroxy-2-ureido-butyric acid is warranted to fully understand its impact on health and disease, and to explore its potential as a biomarker or therapeutic target.
References
- 1. 3-Hydroxy-2-ureido-butyric acid | C5H10N2O4 | CID 3146918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. peptideweb.com [peptideweb.com]
- 6. Synthesis properties of the naturally occurring N-[(9-beta-D-ribofuranosylpurin-6-yl)-N-methylcarbamoyl]-L-threonine (mt-6A) and other related synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t6A), a universal modification of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of N-(purin-6-ylcarbamoyl)-L-threonine riboside. Incorporation of L-threonine in vivo into modified nucleoside of transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of N-(purin-6-ylcarbamoyl)-l-threonine riboside. Incorporation of l-threonine in vivo into modified nucleoside of transfer ribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of N-(purin-6-ylcarbamoyl)-L-threonine riboside in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
